[3-(trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
[3-(Trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic triazole derivative characterized by a 1,2,3-triazole core substituted at positions 1, 4, and 3. The 1-position features a 4-ethoxyphenyl group, the 4-position is esterified with a [3-(trifluoromethyl)phenyl]methyl group, and the 5-position is methylated. Triazole derivatives are widely studied for their stability, bioisosteric properties, and applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents . The trifluoromethyl and ethoxy groups enhance lipophilicity and metabolic stability, making this compound a candidate for pharmacokinetic optimization .
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c1-3-28-17-9-7-16(8-10-17)26-13(2)18(24-25-26)19(27)29-12-14-5-4-6-15(11-14)20(21,22)23/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYPFBXSSHRTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[3-(trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[3-(trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Differences
- Triazole Core Variation : The target compound’s 1,2,3-triazole core differs from 1,2,4-triazole analogs (e.g., ), which exhibit distinct hydrogen-bonding patterns and metabolic pathways .
- Ester vs.
- Substituent Effects : The 4-ethoxy group in the target compound enhances electron-donating effects compared to methoxy () or difluoromethoxy () analogs, influencing reactivity and interaction with hydrophobic enzyme pockets .
Biological Activity
[3-(trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antiproliferative, antifungal, and antibacterial activities, along with structure-activity relationships (SAR) and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
Molecular Formula : C20H20F3N3O2
Molecular Weight : 407.46 g/mol
Antiproliferative Activity
Recent studies have demonstrated that compounds containing triazole structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related triazole derivative was reported to have an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells, indicating potent anticancer activity . The mechanism often involves inducing apoptosis through mitochondrial dysfunction and caspase activation.
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented. In one study, a compound with a similar structure showed MIC values ranging from 128 to 512 μg/mL against Aspergillus niger and Candida albicans . These findings suggest that the trifluoromethyl substitution may enhance antifungal potency by altering the interaction with fungal cell membranes.
Antibacterial Activity
Triazole compounds have also been explored for their antibacterial properties. A study indicated that certain triazole derivatives exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria . The SAR analysis revealed that modifications on the phenyl ring significantly influenced antibacterial efficacy.
Structure-Activity Relationship (SAR)
The biological activity of [3-(trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can be attributed to specific structural features:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and potency |
| Ethoxy group | Enhances solubility and bioavailability |
| Methyl group | Modulates interaction with target proteins |
Case Studies
Several studies have investigated the biological activities of triazole compounds similar to [3-(trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate:
- Anticancer Activity : A series of triazole derivatives were tested against various cancer cell lines, revealing that specific substitutions led to enhanced cytotoxicity .
- Antifungal Efficacy : Research highlighted that certain triazoles demonstrated significant activity against fungal pathogens, with variations in substituents affecting their effectiveness .
- Antibacterial Studies : A comparative study showed that modifications on the phenyl ring could lead to improved antibacterial properties against both Gram-positive and Gram-negative bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
